N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide
Description
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic opioid receptor agonist structurally related to fentanyl analogs. Its core structure comprises a piperidine ring substituted with a cyclopropylsulfonyl group at the 1-position and a furan-2-carboxamide moiety linked via a methylene bridge at the 4-position.
Properties
IUPAC Name |
N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-14(13-2-1-9-20-13)15-10-11-5-7-16(8-6-11)21(18,19)12-3-4-12/h1-2,9,11-12H,3-8,10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVUZFDYPHAAMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)CNC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine derivative. The final step involves coupling the piperidine derivative with furan-2-carboxylic acid under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The piperidine ring can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furan-2,5-dicarboxylic acid, while reduction of the carboxamide group can yield the corresponding amine .
Scientific Research Applications
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares a piperidine backbone and carboxamide substituent with several controlled opioids. Key comparisons include:
Furanylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide)
- Structure : Differs in the piperidine substituent (phenethyl vs. cyclopropylsulfonyl) and the absence of a phenyl group in the carboxamide .
- Pharmacology : Furanylfentanyl exhibits high MOR affinity (Ki ≈ 0.24 nM) and potency ~50–100× morphine. Its phenethyl group enhances lipophilicity, contributing to rapid blood-brain barrier penetration .
Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide)
- Structure : Features a cyclopropanecarboxamide group instead of furan-2-carboxamide. The cyclopropyl moiety may enhance metabolic stability .
- Pharmacology : Reported potency similar to fentanyl, with prolonged duration due to resistance to cytochrome P450-mediated degradation .
Acryloylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide)
- Pharmacology : Lower potency than fentanyl but still associated with severe respiratory depression. Withdrawn from illicit markets due to instability .
Key Structural-Activity Relationships (SAR)
- Sulfonyl groups generally enhance solubility but may reduce membrane permeability compared to alkyl chains .
- Carboxamide Linker :
Pharmacokinetic and Toxicological Considerations
- Molecular Weight : At ~432.6 g/mol (estimated), the compound is heavier than furanylfentanyl (376.5 g/mol), which may limit oral bioavailability .
- This contrasts with acryloylfentanyl, which degrades rapidly .
- Toxicity: No direct data exists, but structural analogs like furanylfentanyl have LD50 values in rodents <10 µg/kg, suggesting extreme lethality in humans .
Legal and Regulatory Status
- However, its structural similarity to Schedule I substances (e.g., furanylfentanyl) may subject it to control under analogue laws in jurisdictions like the U.S. (Federal Analogue Act) and the EU .
Biological Activity
N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound's structural characteristics suggest a range of interactions with biological targets, making it a candidate for various therapeutic applications.
Structural Overview
The molecular formula for this compound is C16H22N2O3S, with a molecular weight of 338.4 g/mol. The structural features include:
- Cyclopropylsulfonyl group : Known for enhancing biological activity.
- Piperidine ring : Often associated with central nervous system activity.
- Furan moiety : Contributes to the compound's reactivity and potential interactions.
Antimicrobial Properties
Sulfonamide derivatives are traditionally recognized for their antimicrobial properties. The presence of the cyclopropylsulfonyl group in this compound may enhance its efficacy against various microbial strains. Research indicates that modifications in the sulfonamide structure can lead to increased potency against resistant bacterial strains .
Anti-inflammatory Activity
Compounds similar to this compound have shown promising anti-inflammatory properties. The structural components may inhibit pro-inflammatory cytokines, providing therapeutic benefits in conditions like arthritis and other inflammatory disorders .
Antitumor Activity
Studies on related compounds suggest potential antitumor activity. For instance, sulfonamide derivatives have been reported to exhibit cytotoxic effects in various cancer cell lines. The mechanism often involves the inhibition of specific pathways critical for tumor growth and survival .
Case Study 1: Antitumor Efficacy
In a study evaluating the cytotoxic effects of structurally similar compounds, one derivative exhibited an IC50 value of 1.61 µM against breast cancer cells, indicating significant potency . This suggests that this compound may also possess similar or enhanced antitumor effects.
Case Study 2: Antimicrobial Activity
A comparative analysis of sulfonamide derivatives revealed that modifications at the piperidine and furan positions significantly influenced antimicrobial efficacy. Compounds with electron-withdrawing groups demonstrated improved activity against Gram-positive bacteria, highlighting the importance of structural optimization .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H22N2O3S |
| Molecular Weight | 338.4 g/mol |
| IC50 (Antitumor Activity) | ~1.61 µM (similar compounds) |
| Antimicrobial Efficacy | Enhanced with sulfonamide modifications |
Q & A
Q. What are the recommended synthetic routes for N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)furan-2-carboxamide?
- Methodological Answer: Synthesis typically involves multi-step reactions:
-
Step 1: Coupling of cyclopropylsulfonyl chloride with piperidin-4-ylmethylamine under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C) to form the sulfonamide intermediate.
-
Step 2: Amide bond formation between the intermediate and furan-2-carboxylic acid using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous ethanol or DMF .
-
Optimization: Microwave-assisted synthesis (e.g., 100°C, 30 min) improves yield and purity for heat-sensitive intermediates .
- Key Considerations:
| Parameter | Optimal Condition |
|---|---|
| Solvent | DCM or ethanol |
| Temp | 0–5°C (Step 1); RT (Step 2) |
| Catalyst | Triethylamine |
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic techniques:
- NMR: H and C NMR to verify piperidine ring conformation, cyclopropylsulfonyl group integration, and furan carboxamide connectivity. Look for characteristic shifts (e.g., furan protons at δ 6.3–7.4 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular ion peak (e.g., [M+H] at m/z 355.12) .
- IR Spectroscopy: Peaks at ~1650 cm (amide C=O) and ~1150 cm (sulfonyl S=O) .
Q. What stability assessments are critical for this compound under experimental conditions?
- Methodological Answer: Conduct stability studies under varying conditions:
- pH Stability: Incubate in buffers (pH 2–9) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability: Heat at 40–60°C for 48 hours; assess via TLC or NMR for decomposition products .
- Light Sensitivity: Expose to UV/visible light (300–700 nm) for 24 hours; check for photodegradation .
Advanced Research Questions
Q. How can researchers design experiments to analyze the compound’s binding affinity to biological targets?
- Methodological Answer: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) :
- SPR Protocol: Immobilize the target protein on a sensor chip; inject compound at varying concentrations (1–100 µM) to measure binding kinetics (, ) .
- ITC Protocol: Titrate compound into protein solution; analyze enthalpy changes to calculate (dissociation constant) .
- Control: Compare with structurally related analogs (e.g., replacing cyclopropylsulfonyl with methylsulfonyl) to assess substituent effects .
Q. What computational strategies predict the compound’s interactions with enzymes or receptors?
- Methodological Answer:
- Molecular Docking (AutoDock Vina): Dock the compound into target binding pockets (e.g., serotonin receptors) using PyMOL for visualization. Focus on hydrogen bonds with sulfonyl oxygen and furan ring π-π stacking .
- MD Simulations (GROMACS): Simulate ligand-protein complexes for 100 ns; analyze root mean square deviation (RMSD < 2.0 Å indicates stability) and binding free energy (MM/PBSA) .
Q. How to resolve contradictions in reported biological activity data for sulfonamide-furan hybrids?
- Methodological Answer:
- Structural Comparison: Tabulate analogs with conflicting results (e.g., substitution at piperidine or furan positions):
| Analog Structure | Reported Activity | Key Difference |
|---|---|---|
| Cyclopropylsulfonyl vs. methylsulfonyl | Varies by 10-fold | Electron-withdrawing effect of cyclopropyl |
| Furan-2-carboxamide vs. benzamide | Inactive | Loss of H-bond donor |
- Experimental Validation: Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate variables .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer:
- Core Modifications: Synthesize derivatives with:
- Piperidine substitutions: Replace cyclopropylsulfonyl with thiadiazole or triazole groups to test steric effects .
- Furan replacements: Substitute furan with thiophene or pyridine to alter π-electron density .
- Bioassay Correlation: Test analogs in functional assays (e.g., cAMP inhibition for GPCR targets) and correlate activity with computed descriptors (e.g., LogP, polar surface area) .
Safety and Handling
Q. What safety protocols are essential for handling this compound?
- Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of sulfonamide intermediates .
- Spill Management: Neutralize acidic/basic residues with bicarbonate or citric acid before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
